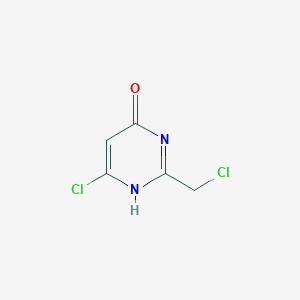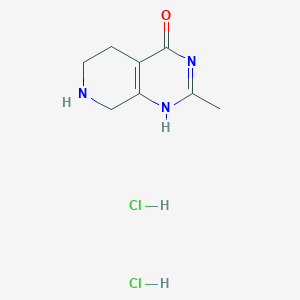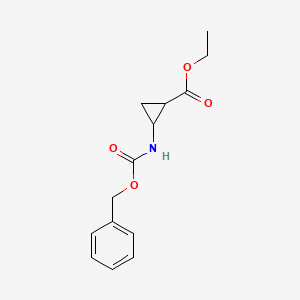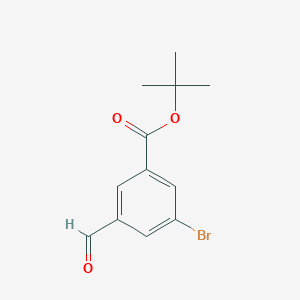
Tert-butyl 3-bromo-5-formylbenzoate
Descripción general
Descripción
Tert-butyl 3-bromo-5-formylbenzoate is a useful research compound. Its molecular formula is C12H13BrO3 and its molecular weight is 285.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Preparation Methods : Tert-butyl 3-bromo-5-formylbenzoate is prepared through selective metal-halogen exchange reactions, indicating its significance in synthetic chemistry (Arredondo, Li, & Balsells, 2014).
Synthesis of Related Compounds : It is involved in the synthesis of compounds like 3,5-Di-tert-butyl-4-hydroxybenzoic acid, a process that includes treatment with bromine and oxidization by Jones reagent (Yi, 2003).
Bismuth-Based Cyclic Synthesis : This compound can be made using bismuth-based C-H bond activation and CO2 insertion chemistry, showcasing its role in environmentally friendly synthesis processes (Kindra & Evans, 2014).
Pharmacologically Important Compounds : It is used in the synthesis of pharmacologically significant compounds like chiral homoallylic amines and 3-allyl isoindolinone compounds (Sun, Liu, Xu, & Lin, 2008).
Room-Temperature Reactions : It acts as a substitute in room-temperature reactions like Fujiwara-Moritani reactions between acetanilides and butyl acrylate (Liu & Hii, 2011).
Metabolism Studies : Research on its metabolism in rats and humans highlights its biological relevance and potential impacts on health (Daniel, Gage, & Jones, 1968).
Enantioenriched Derivatives Synthesis : It is utilized in the synthesis of enantioenriched phthalide and isoindolinone derivatives, which are important in pharmaceutical chemistry (Niedek et al., 2016).
Direct Amidation of Azoles : This compound is used in the direct amidation of azoles with formamides, which is significant in organic synthesis (He, Li, Li, & Wang, 2011).
Intermediate in Synthesis Routes : It plays a role as an intermediate in the synthesis of specific target molecules like mTOR targeted PROTAC molecule PRO1 (Zhang et al., 2022).
Hydrogen-Bonded Supramolecular Structures : The compound is involved in forming hydrogen-bonded supramolecular structures in various dimensions, which is crucial in materials science (Castillo, Abonía, Cobo, & Glidewell, 2009).
Propiedades
IUPAC Name |
tert-butyl 3-bromo-5-formylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO3/c1-12(2,3)16-11(15)9-4-8(7-14)5-10(13)6-9/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYXOHSLYSXYCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=CC(=C1)C=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details



















Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




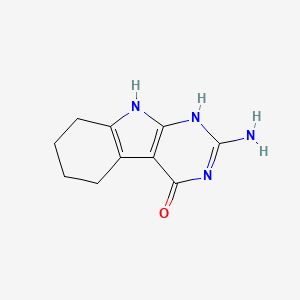
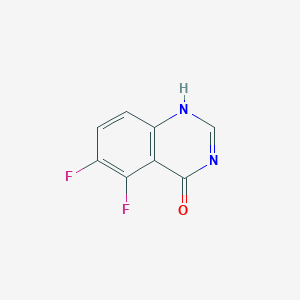
![5-bromo-3-phenyl-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B7988326.png)
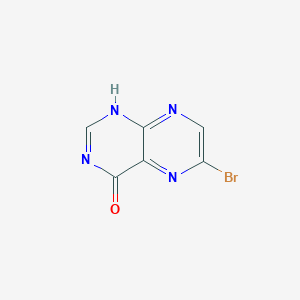
![7-Chloro-2-(4-fluorophenyl)-2H-pyrazolo[3,4-D]pyridazine](/img/structure/B7988334.png)
![9-Fluoro-2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine](/img/structure/B7988339.png)

